molecular formula C6H12O3 B1245157 (3S)-3-hydroxyhexanoic acid CAS No. 66997-60-2

(3S)-3-hydroxyhexanoic acid

Cat. No. B1245157
CAS RN: 66997-60-2
M. Wt: 132.16 g/mol
InChI Key: HPMGFDVTYHWBAG-YFKPBYRVSA-N
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Patent
US05643793

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5].O[C@H](CCC)CC(O)=O>>[OH:1][C@@H:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)O)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction times
CUSTOM
Type
CUSTOM
Details
The conversion of 20-80% is attained within the above preferable reaction times

Outcomes

Product
Details
Reaction Time
100.5 (± 99.5) h
Name
Type
product
Smiles
O[C@H](CC(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05643793

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5].O[C@H](CCC)CC(O)=O>>[OH:1][C@@H:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)O)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction times
CUSTOM
Type
CUSTOM
Details
The conversion of 20-80% is attained within the above preferable reaction times

Outcomes

Product
Details
Reaction Time
100.5 (± 99.5) h
Name
Type
product
Smiles
O[C@H](CC(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05643793

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5].O[C@H](CCC)CC(O)=O>>[OH:1][C@@H:2]([CH2:7][CH2:8][CH3:9])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)O)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction times
CUSTOM
Type
CUSTOM
Details
The conversion of 20-80% is attained within the above preferable reaction times

Outcomes

Product
Details
Reaction Time
100.5 (± 99.5) h
Name
Type
product
Smiles
O[C@H](CC(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.